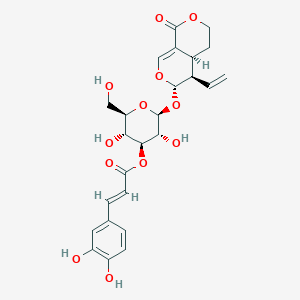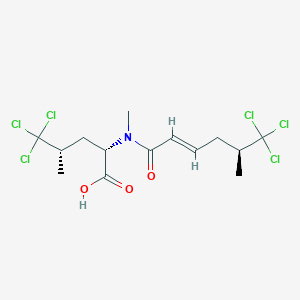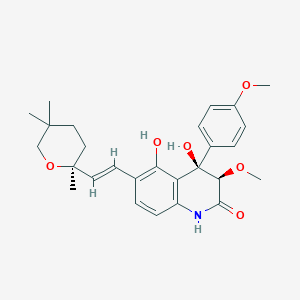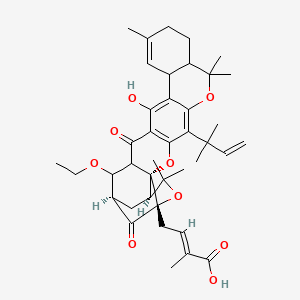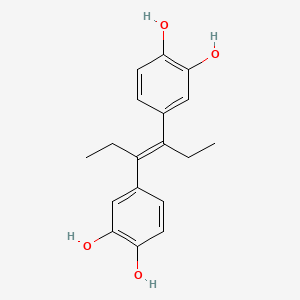
(2-Aminobenzyl)triphenylphosphonium bromide
Übersicht
Beschreibung
2-Aminobenzyl)triphenylphosphonium bromide (ABTPB) is an organic compound that has been used in a variety of scientific and laboratory applications. It is a quaternary ammonium compound, and is composed of a benzyl group, a triphenylphosphonium cation, and a bromide anion. ABTPB is an easily synthesized compound with a wide range of applications, and is used in a variety of scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Indoles and Advanced Intermediates
- (2-Aminobenzyl)triphenylphosphonium bromide has been used for synthesizing 2-substituted indoles and as an advanced intermediate in the synthesis of arcyriacyanin A and rutaecarpines. This process involves reactions with aromatic aldehydes or alpha, beta-unsaturated aldehydes under specific conditions, yielding high yields of indoles (Kraus & Guo, 2008); (Kraus & Guo, 2009).
Corrosion Inhibition
- This compound has shown effectiveness as an eco-friendly inhibitor for mild steel corrosion in acidic solutions. Its high inhibition efficiency has been demonstrated through various methods like potentiostatic polarization and electrochemical impedance spectroscopy, suggesting its potential as a corrosion inhibitor (Goyal et al., 2018).
Development of Novel Enamine Compounds
- The compound is involved in the formation of phosphonium salts with luminescence properties, useful in the field of optoelectronics. These salts have been studied for their potential applications in metal chelates and luminescence properties (Popov et al., 2019).
Other Scientific Applications
- It has been used in the synthesis of various compounds like 1-aryl-1H-indazoles and in the development of molecules for mitochondrial pH determination, showcasing its versatility in organic chemistry and biochemistry (Song & Yee, 2001); (Culcasi et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It is used as a reactant in the preparation of 2,3-disubstituted indoles and pyrrolocarbazoles , which are known to have various biological activities.
Mode of Action
It is used as a reactant in the intramolecular Wittig reaction , a chemical reaction used to couple aldehydes or ketones to triphenylphosphine to form an alkene.
Biochemical Pathways
It is used in the synthesis of pyrrolocarbazoles , which are known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells.
Result of Action
As a reactant in the synthesis of pyrrolocarbazoles , it contributes to the production of compounds that can inhibit PARP-1 , potentially leading to the accumulation of DNA damage and cell death in certain cells.
Biochemische Analyse
Biochemical Properties
(2-Aminobenzyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in the synthesis of indoles. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Wittig reactions . The compound’s interaction with aromatic aldehydes and α,β-unsaturated aldehydes under microwave-assisted conditions results in the synthesis of 2-substituted indoles . These interactions are crucial for the formation of biologically active molecules, making this compound a valuable reagent in organic chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in the synthesis of indoles, which are key subunits of biologically active molecules, suggests its potential impact on cellular activities . Additionally, its interactions with enzymes and proteins can lead to changes in cellular processes, further highlighting its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reactant in Wittig reactions, facilitating the formation of carbon-carbon bonds . The compound’s ability to interact with aromatic aldehydes and α,β-unsaturated aldehydes under microwave-assisted conditions results in the synthesis of 2-substituted indoles . These interactions are essential for the compound’s role in organic synthesis and its impact on biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in biochemical reactions . Long-term effects on cellular function and potential degradation products should be monitored to ensure accurate and reliable data.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical reactions and cellular processes. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of indoles highlights its importance in metabolic processes . Additionally, its interactions with enzymes can affect metabolic flux and metabolite levels, further emphasizing its significance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical experiments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding the compound’s effects on cellular processes and optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
(2-aminophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTZMAUPYYNVPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449889 | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78133-84-3 | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary application of (2-Aminobenzyl)triphenylphosphonium bromide in the context of the provided research?
A1: this compound serves as a crucial starting material for synthesizing 2,3-disubstituted indoles [] and 2-substituted indoles []. This reaction proceeds through a condensation reaction with aldehydes, followed by intramolecular cyclization, ultimately forming the indole core.
Q2: How does the reaction with different aldehydes influence the final indole product?
A2: The choice of aldehyde directly dictates the substituent at the 2-position of the resulting indole. For instance, using aromatic aldehydes or α,β-unsaturated aldehydes with this compound leads to 2,3-disubstituted indoles []. In contrast, employing indole-4-carboxaldehyde results in a 2-substituted indole product, specifically serving as an intermediate in the synthesis of arcyriacyanin A [].
Q3: Are there any advantages to using this compound in indole synthesis compared to other methods?
A3: The research highlights several advantages:
- High yields: The reactions generally proceed with high yields, ranging from 81-97% [] depending on the specific aldehyde used.
- One-pot synthesis: The synthesis of 2-substituted indoles can be achieved in a one-pot reaction under microwave-assisted conditions [], simplifying the procedure and potentially increasing efficiency.
- Access to complex structures: This method allows access to complex indole structures, exemplified by its use in synthesizing rutaecarpine [] and formally synthesizing arcyriacyanin A [], both of which are biologically relevant molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)


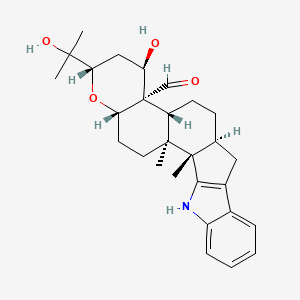
![(1S,3R,8R,11S,12S,14S,15R,16R)-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1246231.png)
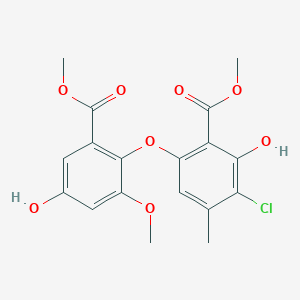
![(1R,3S,9S,23S,32R)-23,32-dihydroxy-15,19-dimethoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B1246233.png)
